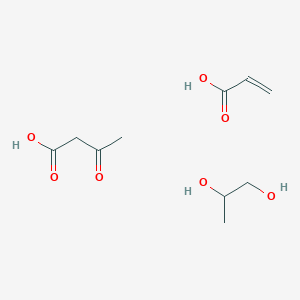

3-oxobutanoic acid;propane-1,2-diol;prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-oxobutanoic acid; propane-1,2-diol; prop-2-enoic acid” is a combination of three distinct chemical entities: 3-oxobutanoic acid, propane-1,2-diol, and prop-2-enoic acid. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Métodos De Preparación

3-Oxobutanoic Acid

Its esters are produced via reactions between diketene and alcohols . Industrially, it is produced on a large scale as a precursor to dyes .

Propane-1,2-Diol

The direct hydrolysis of propylene oxide with water is the most common method . Alternatively, microbial biosynthesis methods are being explored to reduce environmental impact .

Prop-2-enoic Acid

This process involves the use of catalysts such as molybdenum and vanadium oxides .

Análisis De Reacciones Químicas

3-Oxobutanoic Acid

3-oxobutanoic acid undergoes various reactions including:

Oxidation: It can be oxidized to form acetoacetate.

Reduction: It can be reduced to form 3-hydroxybutanoic acid.

Decarboxylation: It decomposes into acetone and carbon dioxide.

Propane-1,2-Diol

Propane-1,2-diol participates in:

Oxidation: It can be oxidized to lactic acid and pyruvic acid.

Esterification: It reacts with acids to form esters.

Prop-2-enoic Acid

Prop-2-enoic acid undergoes:

Polymerization: It polymerizes to form polyacrylic acid.

Addition Reactions: It reacts with alcohols and amines to form esters and amides.

Aplicaciones Científicas De Investigación

3-Oxobutanoic Acid

Biochemistry: It is a key intermediate in the metabolism of fatty acids and ketone bodies.

Pharmaceuticals: Used in the synthesis of various drugs.

Propane-1,2-Diol

Cosmetics: Used as a humectant and solvent in skincare products.

Pharmaceuticals: Used as a solvent for oral, injectable, and topical formulations.

Prop-2-enoic Acid

Polymers: Used in the production of superabsorbent polymers.

Adhesives: Used in the formulation of adhesives and sealants.

Mecanismo De Acción

3-Oxobutanoic Acid

In biochemistry, 3-oxobutanoic acid is converted to acetoacetate, which is then utilized in energy production during fasting or strenuous exercise .

Propane-1,2-Diol

Propane-1,2-diol acts as a solvent and carrier for active ingredients in pharmaceuticals and cosmetics .

Prop-2-enoic Acid

Prop-2-enoic acid polymerizes to form polyacrylic acid, which has applications in water treatment and as a thickening agent .

Comparación Con Compuestos Similares

3-Oxobutanoic Acid

Similar compounds include acetoacetate and beta-hydroxybutyrate. 3-oxobutanoic acid is unique due to its role as a precursor in ketone body synthesis .

Propane-1,2-Diol

Similar compounds include ethylene glycol and 1,3-propanediol. Propane-1,2-diol is preferred in many applications due to its lower toxicity .

Prop-2-enoic Acid

Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique for its ability to form superabsorbent polymers .

Propiedades

Número CAS |

73412-07-4 |

|---|---|

Fórmula molecular |

C10H18O7 |

Peso molecular |

250.25 g/mol |

Nombre IUPAC |

3-oxobutanoic acid;propane-1,2-diol;prop-2-enoic acid |

InChI |

InChI=1S/C4H6O3.C3H8O2.C3H4O2/c1-3(5)2-4(6)7;1-3(5)2-4;1-2-3(4)5/h2H2,1H3,(H,6,7);3-5H,2H2,1H3;2H,1H2,(H,4,5) |

Clave InChI |

IQEIHOWHDPGLTQ-UHFFFAOYSA-N |

SMILES canónico |

CC(CO)O.CC(=O)CC(=O)O.C=CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)

![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)

![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)

![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)

![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)

![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)